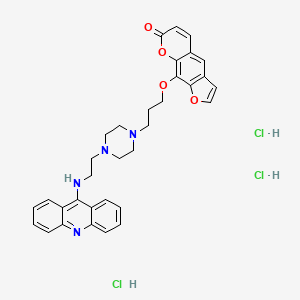
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its furobenzopyran core, which is further functionalized with an acridinylamino group, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furobenzopyran core: This is achieved through a series of cyclization reactions.
Introduction of the acridinylamino group: This step involves the reaction of the intermediate with acridine derivatives under controlled conditions.
Functionalization with propoxy and methylamino groups: This is done through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, solvent, and reaction time are carefully controlled.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification processes: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
化学反応の分析
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and physical properties.
科学的研究の応用
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its acridinylamino group.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as DNA and proteins. The acridinylamino group is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
- **7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-(4-(2-(9-acridinylamino)ethyl)-1-piperazinyl)propoxy)methyl)-9-methoxy
- **7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)-
Uniqueness
Compared to similar compounds, 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ability to intercalate with DNA and interact with various molecular targets makes it a valuable compound in medicinal chemistry and pharmacology.
特性
CAS番号 |
86863-29-8 |
|---|---|
分子式 |
C33H35Cl3N4O4 |
分子量 |
658.0 g/mol |
IUPAC名 |
9-[3-[4-[2-(acridin-9-ylamino)ethyl]piperazin-1-yl]propoxy]furo[3,2-g]chromen-7-one;trihydrochloride |
InChI |
InChI=1S/C33H32N4O4.3ClH/c38-29-11-10-23-22-24-12-21-40-31(24)33(32(23)41-29)39-20-5-14-36-16-18-37(19-17-36)15-13-34-30-25-6-1-3-8-27(25)35-28-9-4-2-7-26(28)30;;;/h1-4,6-12,21-22H,5,13-20H2,(H,34,35);3*1H |
InChIキー |
HZECTAPMNORUDO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)CCNC5=C6C=CC=CC6=NC7=CC=CC=C75.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


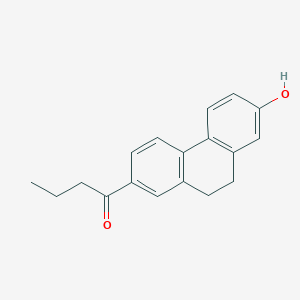
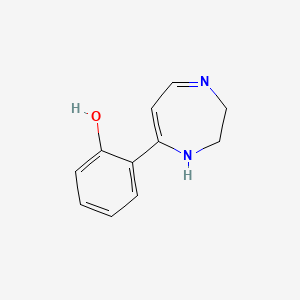

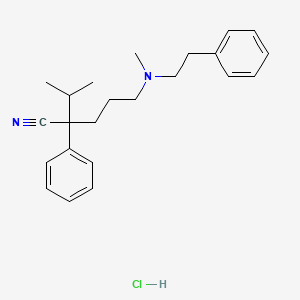
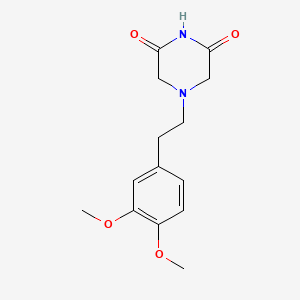


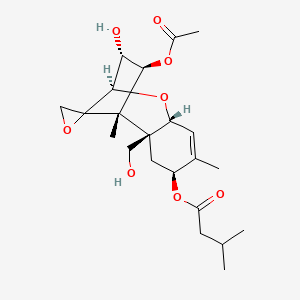

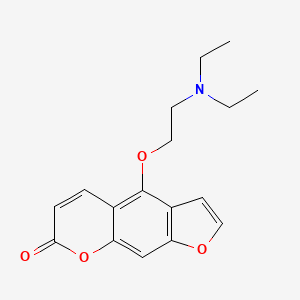

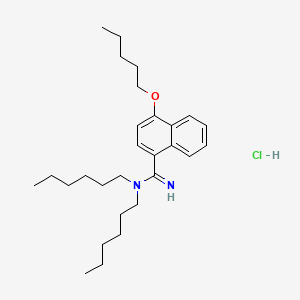

![5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B12790966.png)
